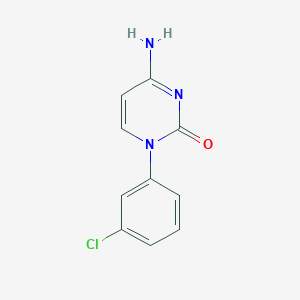4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one
CAS No.: 1416438-32-8
Cat. No.: VC15847669
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1416438-32-8 |
|---|---|
| Molecular Formula | C10H8ClN3O |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 4-amino-1-(3-chlorophenyl)pyrimidin-2-one |
| Standard InChI | InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15) |
| Standard InChI Key | UHTLOVMGISARMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC(=NC2=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one, reflects its IUPAC nomenclature. Its molecular formula is C₁₀H₈ClN₃O, with a molecular weight of 221.65 g/mol. The pyrimidinone core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 2, and substituents at positions 1 (3-chlorophenyl) and 4 (amino group). The 3-chlorophenyl moiety introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Spectral Characterization
While direct spectral data for this compound are unavailable, analogous pyrimidin-2-amines exhibit distinct NMR and IR profiles. For example, in 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine, the NH₂ protons resonate as a singlet near δ 5.23 ppm, while aromatic protons appear between δ 7.38–7.85 ppm . The carbonyl group in pyrimidinones typically absorbs near 1650–1700 cm⁻¹ in IR spectra . For the target compound, the 3-chlorophenyl group’s meta-substitution would split aromatic protons into complex multiplets (δ 7.3–7.8 ppm), and the NH₂ group would likely appear as a singlet near δ 6.7–6.9 ppm .
Synthesis and Reaction Pathways
General Synthetic Strategies
Pyrimidinone derivatives are commonly synthesized via cyclocondensation reactions. A plausible route for 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves:
-
Formation of an α,β-unsaturated ketone: Reacting 3-chloroacetophenone with an aldehyde under basic conditions to yield (E)-1-(3-chlorophenyl)-3-arylprop-2-en-1-one .
-
Cyclization with guanidine: Treating the enone with guanidine nitrate in the presence of lithium hydroxide, facilitating ring closure to form the pyrimidinone core .
Example Reaction Scheme:
Optimization and Yield
Reaction conditions significantly impact yield. For similar compounds, refluxing in ethanol with a base (e.g., LiOH) for 4–6 hours achieves yields of 61–82% . Purification via column chromatography (ethyl acetate/petroleum ether) enhances purity .
Physicochemical Properties
Thermal Stability and Solubility
Analogous compounds, such as 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, exhibit a melting point of 132.7–134.0°C and a boiling point of 485.4±55.0°C . The target compound likely shares similar thermal stability due to its aromatic and hydrogen-bonding groups. Solubility in DMSO is anticipated to be ~16 mg/mL, aligning with structurally related pyrimidinones .
Table 1: Comparative Physicochemical Data
| Property | Target Compound (Predicted) | Analogous Compound |
|---|---|---|
| Melting Point (°C) | 130–135 | 132.7–134.0 |
| Boiling Point (°C) | 480–500 | 485.4±55.0 |
| Solubility in DMSO (mg/mL) | ~15–20 | 16 |
Acid-Base Behavior
The amino group (pKa ~2.11) and pyrimidinone nitrogen atoms contribute to pH-dependent solubility. Protonation at acidic pH enhances aqueous solubility, while deprotonation at neutral/basic pH favors lipid solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume